

commercial availability of (2S,4S)-2-methylpiperidin-4-ol

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Compound of Interest

Compound Name: (2S,4S)-2-methylpiperidin-4-ol

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An In-Depth Technical Guide to the Commercial Availability and Synthesis of (2S,4S)-2-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is the most prevalent nitrogen-containing heterocycle in approved pharmaceuticals, highlighting its critical role in modern medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. Within this class, stereochemically pure substituted piperidines are of paramount importance, as the specific arrangement of functional groups can dramatically influence pharmacological activity, selectivity, and metabolic stability.

This guide focuses on a specific, high-value building block: **(2S,4S)-2-methylpiperidin-4-ol**. The cis relationship between the C2 methyl group and the C4 hydroxyl group provides a rigidified conformational preference that is highly sought after in rational drug design. We will explore its commercial availability, delve into the intricacies of its stereocontrolled synthesis, and discuss its applications, providing a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties

(2S,4S)-2-methylpiperidin-4-ol is a chiral molecule typically handled and sold as its hydrochloride salt to improve stability and ease of handling. The free base is less common

commercially.

| Property | (2S,4S)-2-methylpiperidin-4-ol (Free Base) | (2S,4S)-2-methylpiperidin-4-ol HCl (Hydrochloride Salt) |
|--------------------------------|--|---|
| CAS Number | 89451-58-1[1] | 103539-63-5[1] |
| Molecular Formula | C ₆ H ₁₃ NO[1][2] | C ₆ H ₁₄ ClNO[1] |
| Molecular Weight | 115.17 g/mol [1][2] | 151.63 g/mol [1] |
| IUPAC Name | (2S,4S)-2-methylpiperidin-4-ol | (2S,4S)-2-methylpiperidin-4-ol hydrochloride |
| Appearance | Not widely reported | White to off-white solid |
| Melting Point | Not reported | 198–202°C (dec.)[1] |
| Topological Polar Surface Area | 32.26 Å ² | 32.26 Å ² |

Commercial Availability and Procurement

While not a bulk commodity chemical, **(2S,4S)-2-methylpiperidin-4-ol** hydrochloride is accessible through several specialized chemical suppliers who cater to the research and development sector. It is primarily offered in small quantities suitable for lead optimization and early-scale synthesis.

| Supplier | Product Name | CAS Number | Typical Purity | Notes |
|-----------------------|--|---------------|------------------|---|
| Sigma-Aldrich (Merck) | (2S,4S)-2-Methylpiperidin-4-ol hydrochloride | 103539-63-5 | ≥95% | Available through their Synthonix Corporation catalog. |
| Cenmed Enterprises | (2S,4S)-2-methylpiperidin-4-ol hydrochloride | Not specified | Research grade | Listed as a catalog item for laboratory supplies. [3] |
| VulcanChem | (2S,4S)-2-methylpiperidin-4-ol | 89451-58-1 | Not specified | Also lists the HCl salt. [1] |
| Simson Pharma | (2S,4S)-2-Methylpiperidine-4-carboxylic acid | 1820569-68-3 | Custom Synthesis | Offers a closely related precursor, indicating capabilities for custom synthesis of the target alcohol. |

Procurement Insights:

- **Form:** The hydrochloride salt is the overwhelmingly prevalent commercial form. Researchers requiring the free base will typically need to perform a neutralization/extraction procedure in-house.
- **Lead Times:** For suppliers listing the compound as "in-stock," delivery is typically rapid. However, for larger quantities or if a supplier's stock is depleted, it may be synthesized on demand, leading to longer lead times.
- **Custom Synthesis:** For derivatives or related stereoisomers, engaging a custom synthesis provider like Simson Pharma may be a viable route.

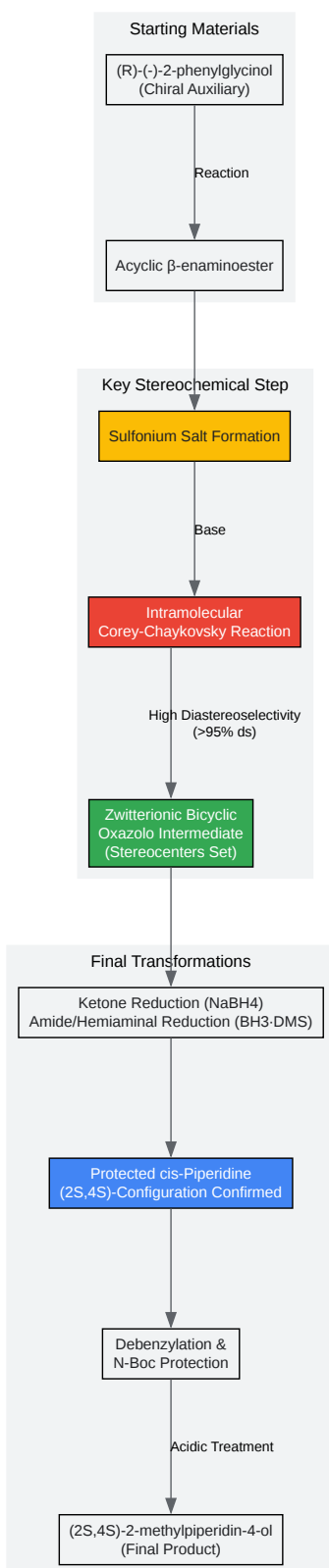
Synthesis and Stereochemical Control: A Technical Deep Dive

The synthesis of **(2S,4S)-2-methylpiperidin-4-ol** is a non-trivial chemical challenge. The primary difficulty lies in the simultaneous and relative control of two stereocenters (at C2 and C4) to achieve the desired cis configuration. Simply hydrogenating a substituted pyridine precursor often yields a mixture of diastereomers, necessitating difficult purification.^[4]

Expert-Proven Method: Diastereoselective Synthesis via a Chiral Auxiliary

A robust and highly diastereoselective strategy has been developed that provides excellent control over the stereochemistry, making it a preferred method for accessing this specific isomer.^{[5][6]} The causality behind this method's success is the use of a chiral auxiliary, (R)-(-)-2-phenylglycinol, which directs the formation of the key stereocenters.

The workflow involves the creation of a zwitterionic bicyclic lactam intermediate. This key step, an intramolecular Corey–Chaykovsky ring-closing reaction, establishes the relative stereochemistry with high fidelity.^[5] Subsequent reductions and deprotection steps are designed to preserve this stereochemistry, ultimately yielding the target molecule.



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Caption: Diastereoselective synthesis of **(2S,4S)-2-methylpiperidin-4-ol**.

Experimental Protocol: Synthesis of (2S,4S)-2-methylpiperidin-4-ol (Adapted from Reyes-Bravo et al., 2022)[7][8]

This protocol is a representation of the key transformations and should be performed by trained chemists with appropriate safety precautions.

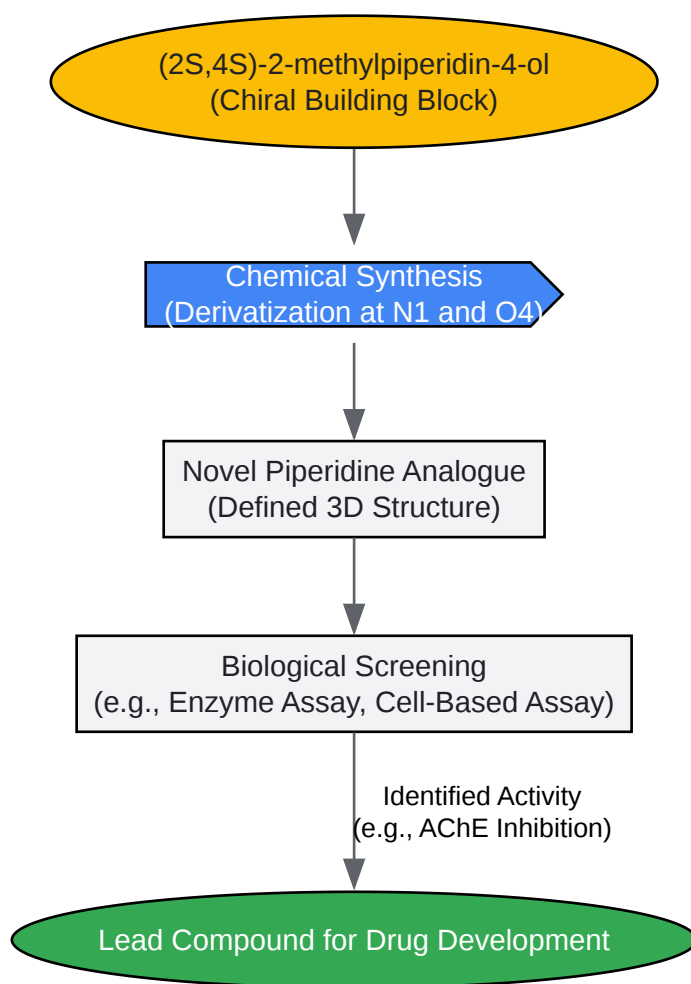
- **Step 1: Formation of the Bicyclic Intermediate:** The acyclic β -enaminoester derived from (R)-(-)-2-phenylglycinol is converted to its corresponding sulfonium salt. Treatment with a suitable base initiates the intramolecular Corey–Chaykovsky ring-closing reaction to yield the chiral zwitterionic bicyclic oxazolo intermediate with high diastereoselectivity.
- **Step 2: Ketone Reduction:** The ketone of the bicyclic intermediate is reduced using sodium borohydride (NaBH_4) in methanol (MeOH). The hydride attacks from the face opposite the methyl group, establishing the (7R) stereocenter for the hydroxyl group, which corresponds to the final (4S) configuration.
- **Step 3: Amide and Hemiaminal Reduction:** The resulting alcohol intermediate is treated with borane dimethyl sulfide complex ($\text{BH}_3\cdot\text{DMS}$). This powerful reducing agent reduces both the amide and hemiaminal functionalities to afford the fully saturated N-benzyl protected cis-2-methyl-4-hydroxypiperidine. The stereochemistry is preserved during this step.
- **Step 4: Deprotection and Isolation:** The N-benzyl group is removed via a debenzylation reaction (e.g., catalytic hydrogenation). The secondary amine is then protected with a Boc group, followed by acidic treatment to remove the Boc group and yield the final product, **(2S,4S)-2-methylpiperidin-4-ol**, which can be isolated as its hydrochloride salt.

Applications in Drug Discovery

The utility of **(2S,4S)-2-methylpiperidin-4-ol** stems from its defined 3D structure, which allows it to serve as a rigid scaffold for presenting pharmacophoric features to a biological target.

- **As a Privileged Scaffold:** The piperidine ring is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple, unrelated biological targets. The specific cis-2,4-disubstitution pattern of this molecule provides a valuable vector for exploring chemical space.

- Acetylcholinesterase (AChE) Inhibitors: Derivatives of **(2S,4S)-2-methylpiperidin-4-ol** have been investigated as inhibitors of AChE for potential use in Alzheimer's disease therapy.^[1] The (2S,4S) configuration was shown to enhance binding to the enzyme's active site gorge. The C2-methyl group can form favorable hydrophobic interactions, while the C4-hydroxyl group can act as a hydrogen bond donor or acceptor.^[1]
- General CNS and Analgesic Agents: The 4-hydroxypiperidine motif is a common feature in centrally active agents and analgesics.^{[7][8][9]} This building block provides a stereochemically defined entry point for the synthesis of novel analogues in these therapeutic areas.
- Fragment-Based Drug Discovery (FBDD): As drug discovery trends toward molecules with greater three-dimensionality to access more complex target sites, fragments like **(2S,4S)-2-methylpiperidin-4-ol** are increasingly valuable. They offer a saturated, sp³-rich core that contrasts with the flat, sp²-rich fragments that have traditionally dominated screening libraries.^[4]



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Caption: Workflow for the utilization of **(2S,4S)-2-methylpiperidin-4-ol** in drug discovery.

Safety and Handling

As with all laboratory chemicals, **(2S,4S)-2-methylpiperidin-4-ol** hydrochloride should be handled by trained personnel in a well-ventilated area, preferably a chemical fume hood.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Hazards: While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, related piperidine derivatives are often classified with the following hazards:
 - Harmful if swallowed.^{[10][11]}

- Causes skin irritation or severe skin burns.[10]
- Causes serious eye damage.[10]
- May cause respiratory irritation.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
[12]

Conclusion

(2S,4S)-2-methylpiperidin-4-ol is a valuable, stereochemically defined building block for medicinal chemistry and drug discovery. While its commercial availability is limited to specialized suppliers primarily for research purposes, its synthesis is achievable through robust, diastereoselective methods that provide excellent control over the crucial cis stereochemistry. The defined three-dimensional structure of this compound makes it an ideal scaffold for developing novel therapeutics, particularly in areas requiring precise interactions with complex biological targets. Understanding both its procurement landscape and the scientific principles behind its synthesis is essential for researchers aiming to leverage its unique structural properties.

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